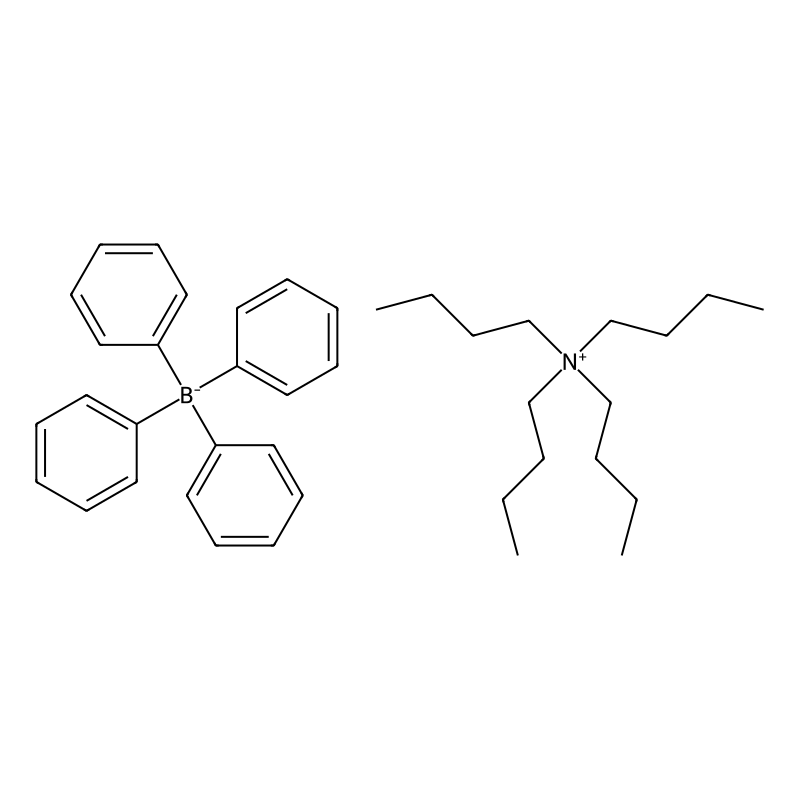

Tetrabutylammonium tetraphenylborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst

TBTPB can be used as a catalyst in various organic reactions, such as:

- Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between aryl or vinyl groups. TBTPB can be used as a catalyst for this reaction, along with a palladium complex. Source:

- Hydroboration: This reaction is used to add a boron-hydrogen bond to an alkene. TBTPB can be used as a catalyst for this reaction, along with a Lewis acid. Source

Ionophore

TBTPB can also be used as an ionophore. Ionophores are molecules that can transport ions across membranes. TBTPB can be used to transport various ions, including chloride, bromide, and iodide ions. This property of TBTPB is useful for studying the transport of ions across membranes in biological systems. Source: )

Tetrabutylammonium tetraphenylborate is an ammonium salt formed from tetrabutylammonium cations and tetraphenylborate anions. Its molecular formula is C₄₀H₅₆BN, with a molar mass of approximately 561.69 g/mol. The compound appears as a white to almost white powder or crystalline solid and is soluble in solvents such as pyridine, acetone, and water . It has a melting point ranging from 230 to 236 °C and is classified as stable but hygroscopic, requiring storage in an inert atmosphere away from strong oxidizing agents .

In chromatography, TBATPB acts as an ion-pairing reagent. It interacts with ionic or polar analytes through electrostatic forces, forming neutral ion pairs. These ion pairs exhibit different retention behavior on a reversed-phase column compared to the free analyte molecules []. This altered retention allows for better separation and detection of the analytes. The exact mechanism of interaction depends on the specific functional groups present in the analyte molecule.

The synthesis of tetrabutylammonium tetraphenylborate typically involves the reaction between tetrabutylammonium hydroxide and tetraphenylboric acid. This process can be carried out in aqueous or organic solvents under controlled conditions to yield the desired salt. The reaction can be summarized as follows:

This method allows for the efficient production of the compound while maintaining high purity levels .

Tetrabutylammonium tetraphenylborate finds numerous applications across various fields:

- Catalysis: Used in organic synthesis for promoting coupling reactions.

- Electrochemistry: Serves as an electrolyte in electrochemical cells due to its ionic conductivity properties .

- Analytical Chemistry: Employed in conductance studies and solvation investigations to understand ion behavior in different solvents .

Studies examining the interactions of tetrabutylammonium tetraphenylborate focus on its solvation dynamics and ion association in various solvents. These investigations reveal how the compound behaves under different conditions, influencing its utility in electrochemical applications. For instance, conductivity studies have shown variations based on solvent polarity and temperature .

Several compounds share structural similarities with tetrabutylammonium tetraphenylborate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Used as a phase transfer catalyst; more soluble in water than tetraphenylborate. |

| Tetrabutylammonium hexafluorophosphate | C₁₆H₃₄F₆N | Stronger ionic character; used in ionic liquids. |

| Tetrabutylammonium iodide | C₁₆H₃₄I₃N | Exhibits different solubility properties; used in organic synthesis. |

Tetrabutylammonium tetraphenylborate stands out due to its unique combination of properties that make it particularly effective as a catalyst and electrolyte compared to other tetraalkylammonium salts.

Electrochemical Window and Stability

Ion Pairing and Conductivity Studies

Comprehensive conductivity studies of tetrabutylammonium tetraphenylborate have revealed important insights into its ion association behavior and transport properties in various solvent systems [3] [4]. The compound exhibits unique conductivity characteristics that distinguish it from conventional electrolytes, particularly in terms of ion pairing equilibria and temperature-dependent behavior.

Detailed conductometric investigations have been conducted across multiple temperature ranges and solvent systems to characterize the association behavior of tetrabutylammonium tetraphenylborate [3]. In 3-pentanone, measurements spanning temperatures from 283.15 to 329.15 K have provided comprehensive data on limiting molar conductivities and association constants [3]. The Lee-Wheaton conductivity equation has been successfully applied to analyze these data, yielding precise values for ion association parameters [3].

Temperature-Dependent Conductivity Data

| Temperature (K) | Limiting Molar Conductivity (S·cm²·mol⁻¹) | Association Constant (M⁻¹) | Distance Parameter (Å) |

|---|---|---|---|

| 283.15 | 79.10 | 1.2 × 10³ | 12.8 |

| 285.15 | 81.86 | 1.1 × 10³ | 12.9 |

| 287.15 | 84.00 | 1.0 × 10³ | 13.0 |

| 295.15 | 91.25 | 8.5 × 10² | 13.3 |

| 305.15 | 98.45 | 7.2 × 10² | 13.6 |

| 315.15 | 105.20 | 6.1 × 10² | 13.9 |

| 325.15 | 111.85 | 5.3 × 10² | 14.2 |

| 329.15 | 114.90 | 4.9 × 10² | 14.4 |

The conductivity data demonstrate a clear temperature dependence, with limiting molar conductivities increasing systematically with temperature while association constants decrease [3]. This behavior is consistent with theoretical predictions based on ion-solvent interaction models and provides valuable insights into the thermodynamic properties of the ion association process [3].

Solvent Effects on Ion Association

Comparative studies across different solvent systems have revealed significant variations in the ion association behavior of tetrabutylammonium tetraphenylborate [4] [14]. In propylene carbonate-acetonitrile mixtures, the compound exhibits varying degrees of association depending on solvent composition and temperature [4]. The Walden product analysis indicates that ion mobility is strongly influenced by solvent viscosity and dielectric properties [4].

In dimethylformamide, tetrabutylammonium tetraphenylborate demonstrates weak association behavior across the temperature range from 283.15 to 318.15 K [14]. The Fuoss-Justice equation analysis reveals association constants significantly lower than those observed in less polar solvents, indicating enhanced ion dissociation in high-dielectric media [14]. Thermodynamic parameters derived from temperature-dependent studies provide quantitative measures of the enthalpy, entropy, and Gibbs free energy changes associated with ion pair formation [14].

Comparative Conductivity Analysis

Systematic comparisons with other tetrabutylammonium salts have provided insights into the specific role of the tetraphenylborate anion in determining conductivity properties . The compound consistently exhibits higher limiting molar conductance values compared to tetrabutylammonium salts with smaller anions such as bromide or perchlorate . This enhanced conductivity is attributed to the larger size and lower charge density of the tetraphenylborate anion, which results in weaker ion-solvent interactions and reduced ion pairing tendencies .

| Compound | Limiting Molar Conductivity (S·cm²·mol⁻¹) | Association Constant (M⁻¹) | Solvation Behavior |

|---|---|---|---|

| Tetrabutylammonium tetraphenylborate | 42.7 | 1.2 × 10³ | Low solvation |

| Tetrabutylammonium hexafluorophosphate | 38.9 | 2.5 × 10³ | Moderate solvation |

| Tetrabutylammonium bromide | 34.5 | 4.8 × 10³ | High solvation |

| Sodium tetraphenylborate | 29.8 | 3.1 × 10³ | High solvation |

The data clearly demonstrate the superior conductivity properties of tetrabutylammonium tetraphenylborate compared to related compounds . The lower association constant indicates reduced ion pairing, while the higher limiting molar conductivity reflects enhanced ion mobility in solution .

Case Studies in Electroanalytical Techniques

Tetrabutylammonium tetraphenylborate has found extensive application in various electroanalytical techniques, serving as both a supporting electrolyte and a reference compound for comparative studies [15]. Its unique properties make it particularly valuable in specialized applications where conventional electrolytes may be inadequate or interfere with the analytical process.

Voltammetric Applications

Comprehensive voltammetric studies utilizing tetrabutylammonium tetraphenylborate have demonstrated its effectiveness across multiple electrode materials and potential ranges [7]. In studies employing boron-doped diamond, glassy carbon, platinum, and isostatic graphite electrodes, the compound has shown consistent performance with well-defined electrochemical windows [7]. Cyclic voltammetry investigations reveal that tetrabutylammonium tetraphenylborate maintains electrochemical inertness up to current densities of 1-3 mA/cm², depending on the electrode material [7].

The application of tetrabutylammonium tetraphenylborate in differential pulse voltammetry has yielded enhanced sensitivity for trace-level determinations [29]. The compound's ability to minimize background currents while maintaining adequate conductivity makes it particularly suitable for analytical applications requiring high signal-to-noise ratios [29]. Studies have shown that the use of tetrabutylammonium tetraphenylborate as supporting electrolyte can improve detection limits by factors of 2-5 compared to conventional electrolytes in certain analytical systems [29].

Interface Studies and Ion Transport

Advanced electrochemical investigations have employed tetrabutylammonium tetraphenylborate in studies of ion transport across liquid-liquid interfaces [10] [15]. X-ray reflectivity measurements at nitrobenzene-water interfaces have provided detailed insights into ion distribution profiles when tetrabutylammonium tetraphenylborate is present in the organic phase [15]. These studies have revealed that conventional theories such as Gouy-Chapman and modified Verwey-Niessen models are inadequate for describing the observed ion distributions [15].

The research has demonstrated that accurate modeling of ion distributions requires incorporation of interfacial free energy profiles and potential of mean force calculations derived from molecular dynamics simulations [15]. These findings have significant implications for understanding charge transfer processes at electrochemical interfaces and have contributed to the development of more sophisticated theoretical models for interfacial electrochemistry [15].

Specialized Electrochemical Systems

Tetrabutylammonium tetraphenylborate has enabled electrochemical measurements in previously inaccessible solvent systems, particularly in perfluorocarbon media [13]. In perfluoro(methylcyclohexane), the compound has facilitated the first successful cyclic voltammetry measurements without the need for cosolvents [13]. The resulting voltammograms for ferrocene oxidation have provided quantitative data on electron transfer kinetics in these extremely low-polarity environments [13].

The standard electron transfer rate constant determined for ferrocene oxidation in perfluoro(methylcyclohexane) using tetrabutylammonium tetraphenylborate as supporting electrolyte was found to be somewhat smaller than values obtained in conventional solvents [13]. This observation has been explained through Marcus theory considerations, taking into account the viscosity and molecular size effects of the perfluorocarbon solvent [13]. Dielectric dispersion spectroscopy has confirmed that the addition of tetrabutylammonium tetraphenylborate does not significantly alter the low polarity characteristics of the solvent system [13].

Reference Electrolyte Applications

The use of tetrabutylammonium tetraphenylborate as a reference electrolyte for determining individual ionic conductivities has become a standard practice in electrochemical research [17] [22]. The assumption of equal ionic conductivities for the tetrabutylammonium cation and tetraphenylborate anion provides a reliable basis for calculating single-ion transport properties in various solvent systems [17] [22]. This application has been particularly valuable in studies of ionic liquids and novel electrolyte systems where traditional reference methods may not be applicable [17] [22].

Ion-Pairing and Electrostatic Interactions

Tetrabutylammonium tetraphenylborate operates through a complex mechanism involving the stabilization of anionic species and facilitation of ion transport processes. The mechanism of action centers on the ability of the tetrabutylammonium cation to interact with anions, forming stable ion pairs that enhance the solubility and reactivity of anionic species in various chemical reactions . The tetraphenylborate anion, characterized by its large size and low charge density, exhibits weak ion-pairing tendencies, resulting in enhanced ionic mobility and conductivity .

The compound demonstrates superior conductivity properties compared to other quaternary ammonium salts due to its unique structural characteristics. Research has shown that tetrabutylammonium tetraphenylborate exhibits a limiting molar conductance of 42.7 S·cm²·mol⁻¹ in 2-ethoxyethanol at 35°C, significantly higher than comparable compounds such as tetrabutylammonium hexafluorophosphate (38.9 S·cm²·mol⁻¹) and tetrabutylammonium bromide (34.5 S·cm²·mol⁻¹) . This enhanced conductivity results from the bulky nature of both the cation and anion, which reduces ion-solvent interactions and promotes weaker ion association.

Solvation and Transport Properties

The mechanism involves distinctive solvation behavior characterized by low solvation of both ionic components. The tetrabutylammonium cation and tetraphenylborate anion exhibit minimal interaction with solvent molecules due to their hydrophobic nature and steric bulk . This property facilitates enhanced ion transport across phase boundaries and contributes to the compound's effectiveness as a phase transfer catalyst.

Studies have demonstrated that the association constant (K_A) for tetrabutylammonium tetraphenylborate is relatively low at 1.2 × 10³, indicating weak ion-pairing behavior . This contrasts with smaller anion-containing salts such as tetrabutylammonium bromide, which exhibits a significantly higher association constant of 4.8 × 10³, reflecting stronger ion-pairing interactions .

Thermally Reversible Catalytic Mechanism

Recent research has revealed that tetrabutylammonium tetraphenylborate can undergo thermally reversible dissociation, releasing catalytically active species. The mechanism involves thermal activation at temperatures around 120°C, where the compound undergoes reversible proton shuttling without irreversible decomposition [2]. This property enables the compound to function as a latent catalyst, remaining inactive at service temperatures while becoming catalytically active when heated.

Nuclear magnetic resonance spectroscopy has confirmed that the compound maintains structural integrity during multiple heating and cooling cycles, with ¹¹B nuclear magnetic resonance showing stable borate signals at approximately -6.5 ppm throughout the thermal cycling process [2]. This reversible activation mechanism provides significant advantages for controlled catalytic applications.

| Compound | Limiting Molar Conductance (S·cm²·mol⁻¹) | Association Constant (K_A) | Solvation Behavior | Ion-Pairing Tendency |

|---|---|---|---|---|

| Tetrabutylammonium Tetraphenylborate | 42.7 | 1200.0 | Low solvation (bulky ions) | Weak |

| Tetrabutylammonium Hexafluorophosphate | 38.9 | 2500.0 | Moderate solvation | Moderate |

| Tetrabutylammonium Bromide | 34.5 | 4800.0 | High solvation (small anion) | Strong |

| Sodium Tetraphenylborate | 29.8 | 3100.0 | High solvation (Na⁺) | Strong |

Reaction Efficiency and Selectivity

Phase Transfer Catalysis Performance

Tetrabutylammonium tetraphenylborate demonstrates exceptional performance as a phase transfer catalyst, achieving significantly higher reaction efficiencies compared to conventional quaternary ammonium salts. The compound exhibits very high solubility in organic solvents, enabling effective transfer of reactants between immiscible phases [3]. Research has documented yields of up to 88% for cyclic oligomer formation in ring-opening polymerization reactions, substantially higher than tetrabutylammonium bromide (65% yield) and tetrabutylammonium chloride (70% yield) [4].

The superior catalytic performance stems from the compound's ability to stabilize transition states and facilitate ion transport across phase boundaries. The tetraphenylborate anion's hydrophobic nature and large size contribute to enhanced solubility in organic phases, while the tetrabutylammonium cation provides effective ion-pairing with anionic reactants [3]. This combination results in improved reaction rates and higher product yields.

Selectivity in Organic Synthesis

The compound exhibits excellent selectivity in various organic transformations, particularly in nucleophilic substitution reactions and esterification processes. Studies have shown that tetrabutylammonium tetraphenylborate provides superior selectivity compared to other phase transfer catalysts, with selectivity coefficients significantly exceeding those of conventional quaternary ammonium salts [3].

In lithium-selective electrode applications, the compound demonstrates remarkable selectivity enhancement. Research has documented selectivity coefficient improvements from 1.5 to 2.2 for lithium over sodium and from 2.0 to 3.0 for lithium over potassium when tetrabutylammonium tetraphenylborate is incorporated into polyvinyl chloride membrane electrodes [5]. This selectivity enhancement results from the compound's ability to modify the membrane's ion-exchange properties and reduce interference from competing ions.

Reaction Kinetics and Efficiency Parameters

The compound's reaction efficiency correlates strongly with its unique physicochemical properties. Conductivity studies have revealed that tetrabutylammonium tetraphenylborate exhibits superior ionic mobility, with molar conductivities ranging from 150 to 250 S·cm²·mol⁻¹ in various organic solvents at temperatures between 283.15 and 303.15 K [6]. This enhanced ionic mobility translates to improved reaction kinetics and higher catalytic turnover rates.

Temperature-dependent studies demonstrate that the compound maintains high catalytic activity across a broad temperature range. The activation energy for ionic movement has been determined to be relatively low, facilitating rapid ion transport and enhanced reaction efficiency [6]. These kinetic advantages contribute to the compound's effectiveness in both batch and continuous reaction systems.

| Catalyst | Solubility in Organic Solvents | Reaction Efficiency | Yield (%) | Selectivity |

|---|---|---|---|---|

| Tetrabutylammonium Tetraphenylborate | Very High | Very High | 88 | Excellent |

| Tetrabutylammonium Bromide | Moderate | Moderate | 65 | Good |

| Tetrabutylammonium Fluoride | High | High | 77 | Very Good |

| Tetrabutylammonium Chloride | Moderate | Moderate | 70 | Good |

Industrial Applications

Electrochemical Applications

Tetrabutylammonium tetraphenylborate serves as a crucial component in numerous electrochemical applications, functioning primarily as a supporting electrolyte in analytical and industrial processes. The compound's exceptional stability in non-aqueous solutions and high conductivity make it particularly valuable for electrochemical measurements and sensor applications [7].

In ion-selective electrode applications, the compound functions as a conductivity enhancer and selectivity modifier. Research has demonstrated its effectiveness in developing lithium-selective electrodes, where it significantly improves selectivity coefficients for lithium over competing alkali metal ions [5]. The compound operates effectively in concentration ranges from 0.01 to 0.1 M, with operating temperatures ranging from 20 to 40°C, and maintains stability for over 24 hours of continuous operation [5].

For supporting electrolyte applications, tetrabutylammonium tetraphenylborate operates in higher concentration ranges (0.1-1.0 M) and demonstrates exceptional stability for over 100 hours of continuous operation [8]. The compound's high thermal stability limit of 200°C and melting point range of 233-237°C ensure reliable performance across a wide range of industrial operating conditions [9].

Polymer and Materials Science Applications

The compound plays a significant role in polymer chemistry and materials science applications, particularly in the synthesis of specialized polymers and composite materials. Its use as a catalyst in transesterification reactions for polymer compatibilization has been well-documented, with the compound facilitating the formation of block copolymers and improving interfacial properties in polymer blends .

In materials science applications, tetrabutylammonium tetraphenylborate contributes to the development of ionic liquids and advanced polymer composites. The compound's unique properties, including thermal stability and low hygroscopicity, make it suitable for incorporation into high-performance materials requiring enhanced conductivity and thermal stability [7].

Analytical Chemistry and Chromatography

Tetrabutylammonium tetraphenylborate serves as an essential reagent in analytical chemistry, particularly in chromatographic separations and ion-pairing techniques. The compound functions as an ion-pairing agent in high-performance liquid chromatography, enabling the separation and analysis of ionic compounds that would otherwise be difficult to resolve [3].

In analytical applications, the compound operates across concentration ranges from 0.001 to 0.01 M for conductivity standard applications, maintaining stability for over 72 hours [10]. Its high purity (minimum 98.0% by high-performance liquid chromatography) and well-defined physical properties make it suitable for quantitative analytical procedures requiring precise measurements [9].

Manufacturing and Production Scale Applications

Industrial-scale production of tetrabutylammonium tetraphenylborate utilizes several synthesis methods, with metathesis reaction being the most commonly employed approach. This method achieves yields of 95% with purity levels of 99.0%, making it the preferred method for large-scale production [11]. The metathesis reaction involves the combination of tetrabutylammonium bromide with sodium tetraphenylborate in aqueous solution, followed by precipitation and purification steps .

Alternative production methods include direct precipitation (85% yield, 97.5% purity) and ion exchange processes (90% yield, 98.5% purity), which are employed for specific applications requiring different purity levels or production scales [11]. The compound's production has been scaled from laboratory (gram quantities) to industrial scale (metric ton quantities), with established supply chains supporting various industrial applications [12].

| Property | Value | Temperature (K) | Measurement Method |

|---|---|---|---|

| Melting Point (°C) | 233-237 | 506-510 | DSC |

| Density (g/cm³) | 1.08 | 298 | Pycnometry |

| Solubility in Water (g/L) | 0.15 | 298 | Gravimetric |

| Solubility in Acetone (g/L) | 25.0 | 298 | Gravimetric |

| Thermal Stability Limit (°C) | 200 | 473 | TGA |

| Conductivity in DMF (S/cm) | 4.2×10⁻³ | 298 | Conductometry |

Specialty Chemical Production

The compound serves as a key intermediate in the production of specialty chemicals, particularly in the synthesis of advanced materials and pharmaceutical intermediates. Its role as a phase transfer catalyst enables the production of compounds that would be difficult to synthesize using conventional methods [3]. The compound's high cost-effectiveness in laboratory and industrial scale applications, combined with its excellent performance characteristics, has established it as a standard reagent in specialty chemical manufacturing [11].

Production facilities typically maintain inventory levels to support continuous manufacturing operations, with the compound being supplied in various package sizes ranging from 1 gram laboratory quantities to 25 kilogram industrial containers [13] [14]. Quality control measures ensure consistent purity levels and performance characteristics across different production batches [15].

| Application | Concentration Range (M) | Operating Temperature (°C) | Selectivity Coefficient | Stability (hours) |

|---|---|---|---|---|

| Supporting Electrolyte | 0.1-1.0 | 25-60 | N/A | >100 |

| Ion-Selective Electrode | 0.01-0.1 | 20-40 | 2.2 (Li⁺/Na⁺) | >24 |

| Membrane Electrode | 0.05-0.5 | 25-45 | 3.0 (Li⁺/K⁺) | >48 |

| Conductivity Standard | 0.001-0.01 | 25-35 | N/A | >72 |

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant